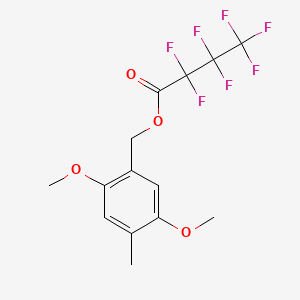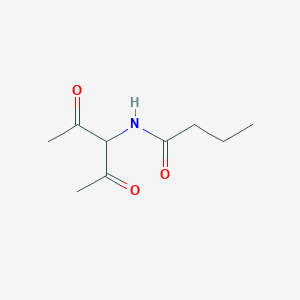
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxaborinane ring with two methyl groups and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a suitable boronic acid or boronate ester with a diol. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like a Lewis acid. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors and more efficient catalysts. The purification of the product is typically achieved through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The dioxaborinane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Applications De Recherche Scientifique
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which (4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborinane ring can coordinate with electron-rich species, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,6S)-4,6-Dimethyl-4-(propan-2-yl)spiro[2.4]heptane
- (4R,6S)-3,3,4,6-tetramethyl-4-(propan-2-yl)oxane-2-thione
Uniqueness
(4R,6S)-4,6-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific dioxaborinane ring structure, which imparts distinct chemical properties. This makes it particularly useful in catalytic applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
88062-10-6 |
|---|---|
Formule moléculaire |
C8H17BO2 |
Poids moléculaire |
156.03 g/mol |
Nom IUPAC |
(4R,6S)-4,6-dimethyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C8H17BO2/c1-6(2)9-10-7(3)5-8(4)11-9/h6-8H,5H2,1-4H3/t7-,8+ |
Clé InChI |
ZVNUEIJUBFMMJA-OCAPTIKFSA-N |
SMILES isomérique |
B1(O[C@@H](C[C@@H](O1)C)C)C(C)C |
SMILES canonique |
B1(OC(CC(O1)C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


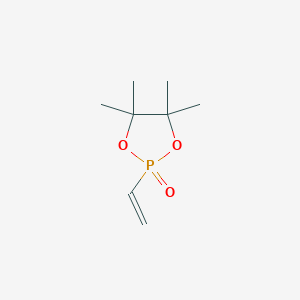
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)

![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
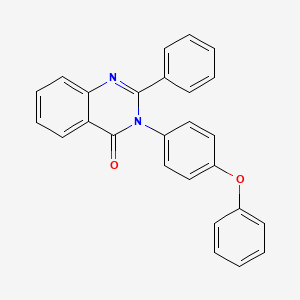
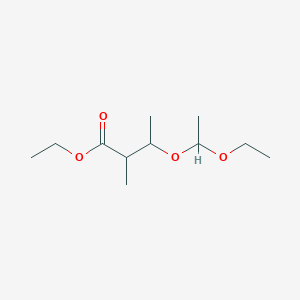

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
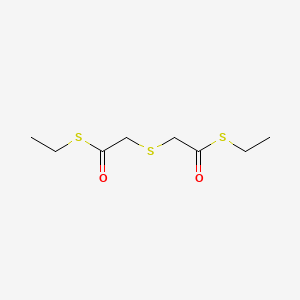
![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)

